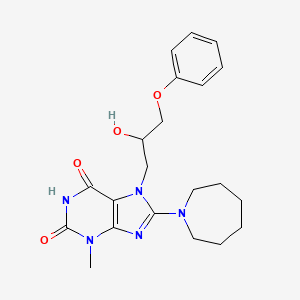

8-(氮杂环戊-1-基)-7-(2-羟基-3-苯氧基丙基)-3-甲基-1H-嘌呤-2,6(3H,7H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

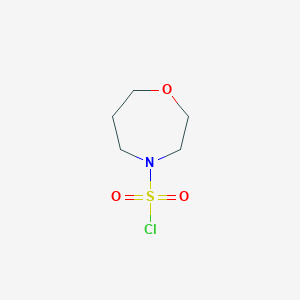

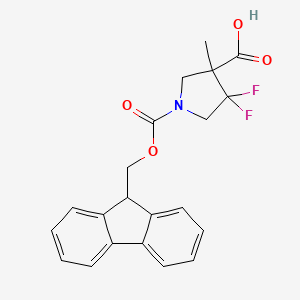

The compound appears to be a derivative of xanthine, which is a base found in most human body tissues and fluids, certain plants, and some other organisms. The xanthine derivatives are known for their biological activities, including stimulant effects on the central nervous system. The specific compound mentioned includes structural elements such as an azepan-1-yl group, a hydroxy-phenoxypropyl group, and a methylated purine dione structure, suggesting potential for biological activity or use as a probe in biochemical assays.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the compound , they do offer insights into related synthetic pathways. For instance, the preparation of N-alkylated 8-azaxanthines involves the introduction of an azepan-1-yl group, which could be related to the azepan moiety in the compound of interest . Additionally, the synthesis of complex azatricyclo undecene diones, as described in the second paper, involves the use of starting materials and reagents that could potentially be adapted for the synthesis of the target compound . These methods may involve multiple steps, including N-alkylation, ring closure, and the introduction of substituents through reactions with phosphoranes or lactones .

Molecular Structure Analysis

The molecular structure of the compound likely features a purine core, which is a bicyclic aromatic heterocycle, with additional substituents that modify its chemical and physical properties. The presence of an azepan-1-yl group suggests a seven-membered saturated heterocyclic moiety attached to the purine ring, which could influence the compound's conformation and binding characteristics. The hydroxy-phenoxypropyl group introduces a phenolic ether and an alcohol function, which may contribute to the compound's solubility and potential for hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The purine core is known to participate in hydrogen bonding and stacking interactions, which are important in nucleic acid systems. The azepan-1-yl group could undergo reactions typical of amines, such as alkylation or acylation. The hydroxy group may be involved in esterification or etherification reactions, while the phenoxy moiety could participate in electrophilic aromatic substitution reactions. The presence of a methyl group on the purine ring could affect the electron density and thus the reactivity of the ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be a result of its molecular structure. The purine core is relatively planar and hydrophobic, while the substituents add polar characteristics. The compound's solubility in water and organic solvents would be influenced by the hydroxy and phenoxy groups. Its fluorescence emission properties could be significant, as related N-alkylated 8-azaxanthines have been shown to be highly fluorescent, which suggests potential applications as fluorescent probes in biochemical assays . The compound's acidity, boiling point, melting point, and stability would be determined by its functional groups and overall molecular architecture.

科学研究应用

医药化学中的嘌呤衍生物

嘌呤衍生物是一类重要的杂环化合物,具有广泛的生物活性。它们已被探索用于治疗多种疾病的治疗潜力,包括癌症、病毒感染和神经退行性疾病。例如,作为化合物结构一部分的氮杂环戊基基序显示出多种药理特性。超过 20 种氮杂环戊基药物已被 FDA 批准用于治疗疾病,突出了含氮杂环戊基类似物在药物发现中的结构多样性和潜力 (Zha 等人,2019)。

相关化合物的药理特性

由于其显着的生物活性,对杂环骨架(如 8-羟基喹啉)的探索引起了关注。这些化合物已被研究用于治疗危及生命的疾病的潜力,它们作为金属螯合剂并显示出广谱药理活性 (Gupta 等人,2021)。此类研究强调了杂环化合物在开发新治疗剂中的重要性。

环境和分析化学

考虑到嘌呤衍生物在各种环境基质中的存在及其与生物系统的相互作用,所讨论的化合物也可能与环境和分析化学相关。对相关化合物在水生环境中的出现、归宿和行为的研究提供了对它们的环境影响及其监测水平的见解 (Haman 等人,2015)。

属性

IUPAC Name |

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4/c1-24-18-17(19(28)23-21(24)29)26(20(22-18)25-11-7-2-3-8-12-25)13-15(27)14-30-16-9-5-4-6-10-16/h4-6,9-10,15,27H,2-3,7-8,11-14H2,1H3,(H,23,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPRUXIBKWXSSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC(COC4=CC=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(azepan-1-yl)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-biphenyl-4-yl-ethanone](/img/structure/B2527693.png)

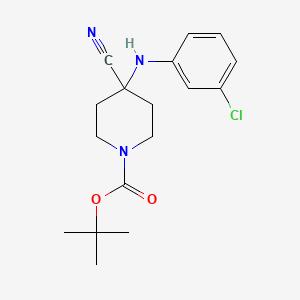

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromofuran-2-carboxylate](/img/structure/B2527698.png)

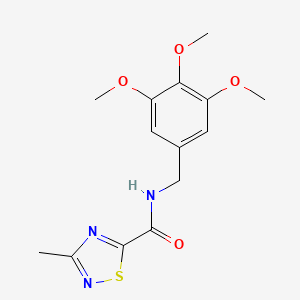

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2527704.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B2527714.png)

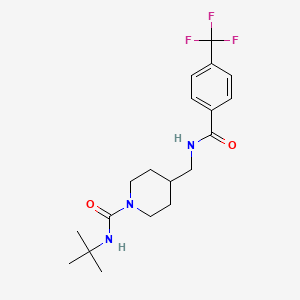

![Tert-butyl {[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B2527715.png)